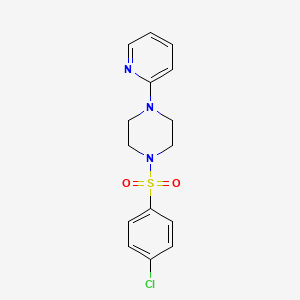

4-Chloro-1-((4-(2-pyridyl)piperazinyl)sulfonyl)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

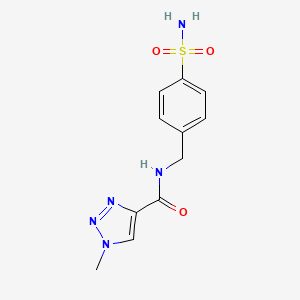

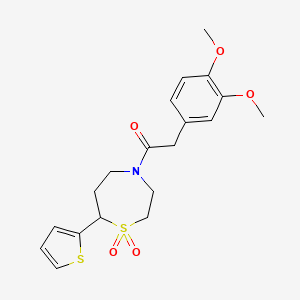

“4-Chloro-1-((4-(2-pyridyl)piperazinyl)sulfonyl)benzene” is a chemical compound with the molecular formula C15H16ClN3O2S . It is also known as "1-[(4-chlorophenyl)sulfonyl]-4-(2-pyridinyl)piperazine" .

Synthesis Analysis

The synthesis of piperazine derivatives, such as “this compound”, has been a subject of research in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of “this compound” includes a piperazine ring, which is attached to a 4-chlorophenyl group through a sulfonyl linkage and a 2-pyridyl group .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 337.824, a density of 1.4±0.1 g/cm3, and a boiling point of 516.3±60.0 °C at 760 mmHg .Scientific Research Applications

Synthesis and Structural Studies

4-Chloro-1-((4-(2-pyridyl)piperazinyl)sulfonyl)benzene has been a subject of interest in the synthesis of heterocyclic-aromatic compounds. The compound's structural conformation, particularly of similar benzhydryl piperazine derivatives, has been elucidated using X-ray crystallography. These studies have revealed that the piperazine ring typically adopts a chair conformation, and the geometry around the sulfonyl group is often a distorted tetrahedron, indicating the compound's potential as a versatile intermediate in organic synthesis (Naveen et al., 2009).

Catalytic and Synthetic Applications

The compound has also been utilized in catalytic processes, such as the palladium-catalyzed ortho-sulfonylation of aryl compounds, demonstrating its utility in the synthesis of sulfonylated phenols. This process is significant for introducing sulfonyl groups into aromatic compounds, which is a crucial step in the synthesis of many pharmaceuticals and agrochemicals (Xu et al., 2015).

Antimicrobial Activity

Compounds structurally similar to this compound have been synthesized and evaluated for their antimicrobial properties. For example, benzhydryl-sulfonyl-piperazine derivatives have shown significant potency against bacterial and fungal pathogens of tomato plants, indicating their potential application in agrochemical research to protect crops from microbial diseases (Vinaya et al., 2009).

Material Science Applications

The sulfonated derivatives of poly(ether sulfone)s, which might involve similar sulfonyl chloride intermediates, have been explored for their application as proton exchange membranes in fuel cells. These materials are crucial for the development of efficient and durable fuel cells, highlighting the broader applicability of sulfonyl chloride derivatives in energy-related materials science (Matsumoto et al., 2009).

Supramolecular Chemistry

The ability of compounds like this compound to form supramolecular complexes has been exploited in crystal engineering. These complexes exhibit unique structural motifs and hydrogen bonding patterns, which are fundamental in designing novel materials with specific properties (Elacqua et al., 2013).

Safety and Hazards

Properties

IUPAC Name |

1-(4-chlorophenyl)sulfonyl-4-pyridin-2-ylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClN3O2S/c16-13-4-6-14(7-5-13)22(20,21)19-11-9-18(10-12-19)15-3-1-2-8-17-15/h1-8H,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJAKKSSXVSWKKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40976457 |

Source

|

| Record name | 1-(4-Chlorobenzene-1-sulfonyl)-4-(pyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40976457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47204829 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

6098-02-8 |

Source

|

| Record name | 1-(4-Chlorobenzene-1-sulfonyl)-4-(pyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40976457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2889554.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)nicotinamide](/img/structure/B2889558.png)

![(4-(2-hydroxyphenyl)piperazin-1-yl)(1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidin-3-yl)methanone](/img/structure/B2889559.png)

![2-(4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-1H-pyrazol-1-YL)acetic aci+](/img/structure/B2889560.png)

![2-{[3-cyano-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-nitrophenyl)acetamide](/img/structure/B2889567.png)

![(S)-tert-Butyl 3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B2889569.png)